3-Chloro-3'-nitrobenzophenone
Overview
Description
3-Chloro-3’-nitrobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group at the 3-position and a nitro group at the 3’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3’-nitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation and nitration reactions. One common method involves the reaction of 3-nitrobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation: 3-Nitrobenzoyl chloride reacts with chlorobenzene in the presence of anhydrous aluminum chloride to form 3-chloro-3’-nitrobenzophenone.
Nitration: The resulting product is then subjected to nitration to introduce the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of 3-chloro-3’-nitrobenzophenone may involve large-scale reactions using similar synthetic routes. The process typically includes careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Chloro-3’-aminobenzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3’-nitrobenzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-3’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzophenone
- 3,3’-Dichlorobenzophenone
- 3,3’-Dinitrobenzophenone
Uniqueness
3-Chloro-3’-nitrobenzophenone is unique due to the specific positioning of the chloro and nitro groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(3-chlorophenyl)-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEBFYZMMWAODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641506 | |
Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494203-12-2 | |
Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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